1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride
Overview
Description
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride is a heterocyclic compound that features a fused imidazole and pyrazole ring system.
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-b]pyrazole derivatives have shown diverse and very useful bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory effects .
Mode of Action
The compound is known to undergo selective functionalization using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases (tmp = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Biochemical Pathways
It’s known that imidazo[1,2-b]pyrazole derivatives can be involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
It’s known that the solubility of a compound in aqueous media can significantly impact its bioavailability .
Action Environment
Biochemical Analysis
Biochemical Properties
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in enzyme conformation .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in significant changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity and effects on cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Preparation Methods
The synthesis of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride typically involves the selective functionalization of the imidazo[1,2-B]pyrazole scaffold. One common method includes the use of a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring system.
Common reagents and conditions used in these reactions include mild to moderate temperatures and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound .
Scientific Research Applications
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Imidazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole: Widely used in pharmaceuticals for its anti-inflammatory and analgesic properties.
Imidazo[1,2-a]pyridine: Exhibits significant potency against various diseases, including tuberculosis.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties that are not observed in its individual components .
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-7-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2.ClH/c10-6(11)4-3-8-9-2-1-7-5(4)9;/h1-3,8H,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFFIKIUDUYQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222055-81-4 | |
Record name | 1H-pyrazolo[1,5-a]imidazole-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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